7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl-
Overview
Description
7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl-: is a heterocyclic organic compound that belongs to the benzothiazolone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Starting Materials: Appropriate aniline derivatives and thiocyanates.
Reaction Conditions: Cyclization reactions often require acidic or basic conditions, elevated temperatures, and sometimes catalysts to facilitate the formation of the benzothiazolone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity.
Use of Catalysts: To increase the efficiency of the reaction.
Purification Techniques: Such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl-: can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the benzothiazolone ring.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl-:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic use.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl-: can be compared with other benzothiazolone derivatives:
Similar Compounds: Such as 2-aminobenzothiazole, 6-methylbenzothiazolone, and 2-mercaptobenzothiazole.
Uniqueness: The presence of specific functional groups (e.g., amino, methyl) that confer unique chemical and biological properties.
Properties
IUPAC Name |
2-amino-6,6-dimethyl-4,5-dihydro-1,3-benzothiazol-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-9(2)4-3-5-6(7(9)12)13-8(10)11-5/h3-4H2,1-2H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYOIIDDEDKSIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1=O)SC(=N2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90831865 | |
Record name | 2-Amino-6,6-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90831865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87707-28-6 | |
Record name | 2-Amino-6,6-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90831865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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